molecular formula C18H18O3S B1265955 Amberlyst(R) 15 CAS No. 39389-20-3

Amberlyst(R) 15

Cat. No.: B1265955
CAS No.: 39389-20-3
M. Wt: 314.4 g/mol
InChI Key: SIWVGXQOXWGJCI-UHFFFAOYSA-N
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Description

Amberlyst(R) 15 is a useful research compound. Its molecular formula is C18H18O3S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermoelectric Applications

Benzenesulfonic acid derivatives, when doped in poly(3,4-ethylenedioxythiophene) (PEDOT), show significant improvements in thermoelectric properties. A study by Ju, Kim, and Kim (2015) demonstrated that benzenesulfonate-doped PEDOT composites with graphene exhibit enhanced electrical conductivity and Seebeck coefficient, leading to higher thermoelectric performance. This suggests potential applications in energy conversion technologies (Ju, Kim, & Kim, 2015).

Electrocatalysis

Benzenesulfonate derivatives are also effective dopants in conducting polymer films for electrocatalysis. Research by Nie et al. (2014) found that different benzenesulfonate-doped PEDOT films showed varying electrocatalytic activities, with potential applications in sensing and energy conversion (Nie et al., 2014).

Polymer Synthesis and Characterization

The use of benzenesulfonate derivatives is crucial in the synthesis of various polymers. Fülöpová and Soural (2015) reviewed how polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, are used in chemical transformations for creating diverse privileged scaffolds. This indicates their significance in advanced polymer chemistry (Fülöpová & Soural, 2015).

Coordination Polymers and Catalysis

Benzenesulfonic acids are also important in the synthesis of organosilver(I) coordination polymers. Deng et al. (2011) synthesized and characterized various organosilver(I) coordination polymers using hydroxyl-substituted benzenesulfonic acids, suggesting applications in catalysis and materials science (Deng et al., 2011).

Polymeric Catalysis

Palladium aryl sulfonate phosphine catalysts have been developed for the copolymerization of acrylates with ethene, as studied by Skupov et al. (2007). This showcases the role of benzenesulfonic acid derivatives in catalyzing significant polymerization reactions (Skupov et al., 2007).

Safety and Hazards

BSEPDB is classified as an eye irritant (Category 2). It causes serious eye irritation. Protective measures include wearing protective gloves, clothing, and eye/face protection. In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice/attention .

Biochemical Analysis

Biochemical Properties

Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, plays a significant role in biochemical reactions due to its strong acidic nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as esterification, transesterification, and alkylation . The compound’s acidic groups can form ionic bonds with basic amino acid residues in proteins, altering their structure and function. Additionally, it can act as a catalyst in biochemical reactions, enhancing the reaction rates without being consumed in the process .

Cellular Effects

Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, influences various cellular processes. Its strong acidic nature can disrupt cell membranes, leading to changes in cell permeability and ion transport. This compound can also affect cell signaling pathways by interacting with membrane-bound receptors and enzymes, altering gene expression and cellular metabolism . For instance, it can inhibit or activate specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, involves its interaction with biomolecules at the molecular level. The compound’s acidic groups can bind to basic residues in enzymes, leading to enzyme inhibition or activation . This binding can alter the enzyme’s conformation, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to changes in cell viability, proliferation, and differentiation . Additionally, the compound’s stability can affect its catalytic activity, with degradation products potentially exhibiting different biochemical properties.

Dosage Effects in Animal Models

The effects of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, vary with different dosages in animal models. At low doses, the compound may enhance specific biochemical reactions without causing significant toxicity . At high doses, it can exhibit toxic effects, such as disrupting cellular membranes and inhibiting essential enzymes. Threshold effects may also be observed, where the compound’s effects become more pronounced beyond a certain concentration .

Metabolic Pathways

Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can act as a catalyst in metabolic reactions, enhancing the conversion of substrates to products. Additionally, it can affect the levels of specific metabolites by altering enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s acidic groups can facilitate its binding to specific cellular compartments, affecting its distribution within the cell. Additionally, its interaction with transporters can influence its uptake and efflux from cells .

Subcellular Localization

The subcellular localization of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene, is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the lysosomes, where its acidic nature can contribute to the organelle’s function. Additionally, its interaction with specific proteins can influence its activity and function within different cellular compartments .

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C8H8O3S/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWVGXQOXWGJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960068
Record name 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1)
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Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow pellets; [Sigma-Aldrich MSDS]
Record name Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene
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CAS No.

39389-20-3
Record name Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene
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Record name 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1)
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Record name Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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